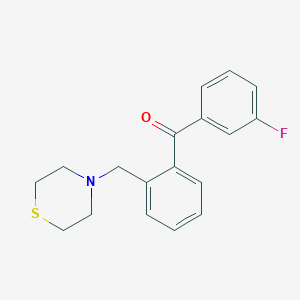

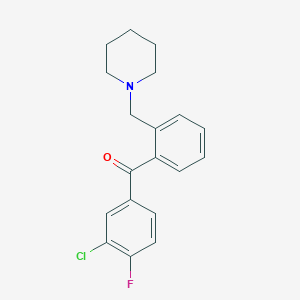

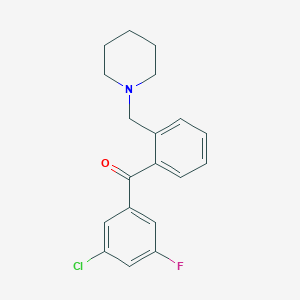

3'-Fluoro-2-thiomorpholinomethyl benzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Fluoro-2-thiomorpholinomethyl benzophenone (FTMB) is an organic compound with a wide range of applications in scientific research. It is a colorless crystalline solid with a molecular formula of C13H13FNO2S. FTMB has been studied for its use in a variety of applications, including synthesis of other compounds, analysis of biological samples, and as a reagent for biological reactions.

Aplicaciones Científicas De Investigación

Applications in Alzheimer's Disease Research

Fluorinated Benzophenone Derivatives in Alzheimer's Disease : A study explored the potential of fluorinated benzophenone derivatives as multipotent agents against Alzheimer's disease. The compounds showed micromolar potency against β-secretase (BACE-1), acetylcholinesterase (AChE), and were effective in countering intracellular ROS formation. Notably, compound 12 from this study was highlighted for its balanced potency and lack of toxic effects, marking it as a promising candidate for further development in Alzheimer's disease treatment (Belluti et al., 2014).

Environmental and Ecological Considerations

Oxidation by Potassium Permanganate : A comprehensive study investigated the chemical oxidation of benzophenone-3 (BP-3) using potassium permanganate (KMnO₄). The removal rate of BP-3 could reach up to 91.3% under specific conditions, with the oxidation process involving hydroxylation, direct oxidation, and carbon-carbon bridge bond cleavage. The study concluded that KMnO₄ is a promising technique for BP-3 removal, reducing both acute and chronic toxicities of BP-3 (Cao et al., 2021).

Antimicrobial Applications

Antimycobacterial Activity of Fluorinated Compounds : Research has been conducted on the antimycobacterial activity of fluorinated benzothiazolo imidazole compounds, derived from the interaction of 4-fluoro-3-chloroanilline with other chemical agents. Some of these compounds have shown promising anti-microbial activity, indicating the potential for medical applications (Sathe et al., 2011).

Biochemical Interactions

Molecular Interactions with Human Serum Albumin : A study explored the interactions between benzophenone-type UV filters and human serum albumin (HSA), revealing significant quenching of the intrinsic fluorescence of HSA. Molecular docking indicated that these compounds bind at site II of HSA, causing structural changes that may potentially affect HSA's function, illustrating their potential toxicity (Zhang et al., 2013).

Mecanismo De Acción

As a potent and selective inhibitor of BET proteins, 3’-Fluoro-2-thiomorpholinomethyl benzophenone likely works by binding to these proteins and preventing them from functioning properly. BET proteins are known to play key roles in gene expression, so inhibiting them can have significant effects on cellular processes.

Safety and Hazards

Propiedades

IUPAC Name |

(3-fluorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNOS/c19-16-6-3-5-14(12-16)18(21)17-7-2-1-4-15(17)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWQZSIGLZXYOEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643818 |

Source

|

| Record name | (3-Fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898781-78-7 |

Source

|

| Record name | (3-Fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-[2-(morpholinomethyl)phenyl]-5-oxovalerate](/img/structure/B1327253.png)

![Ethyl 7-[2-(morpholinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1327255.png)

![Ethyl 8-[2-(morpholinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1327256.png)

![Ethyl 5-oxo-5-[2-(piperidinomethyl)phenyl]valerate](/img/structure/B1327274.png)

![Ethyl 6-oxo-6-[2-(piperidinomethyl)phenyl]hexanoate](/img/structure/B1327275.png)